molecular formula C15H16ClNO2 B13103192 (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride

(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride

Cat. No.: B13103192
M. Wt: 277.74 g/mol
InChI Key: MRVMNSHMGDPTLQ-UQKRIMTDSA-N
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Description

(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride is a high-value chiral amino acid derivative featuring an (S)-configuration at the alpha-carbon and a biphenyl moiety at the β-position. This compound serves as a critical synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. The molecular formula of the free base is C15H15NO2, with a molecular weight of 241.29 g/mol . The biphenyl group provides a rigid, hydrophobic structure that is valuable for mimicking peptide turns and for interacting with hydrophobic pockets in biological targets, making this amino acid analog a key component in the design of novel therapeutic agents . As a chiral building block, this compound is essential for constructing complex molecules and peptide mimetics. Its primary research applications include use as a precursor in the synthesis of protease inhibitors, enzyme substrates, and other pharmacologically active compounds . The hydrochloride salt form offers enhanced stability and solubility for handling in various experimental protocols. This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

(2S)-2-amino-3-(3-phenylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m0./s1

InChI Key

MRVMNSHMGDPTLQ-UQKRIMTDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis Route

This method focuses on constructing the chiral center with high enantiomeric excess:

  • Step 1: Biphenyl-3-yl-substituted aldehyde synthesis

    • Preparation of biphenyl-3-carboxaldehyde via Suzuki coupling or directed ortho-lithiation of biphenyl derivatives.
  • Step 2: Asymmetric Strecker or Mannich-type reaction

    • The aldehyde reacts with ammonia or an amine source and cyanide under chiral catalyst conditions to form an α-aminonitrile intermediate.
    • Chiral catalysts such as chiral phase-transfer catalysts or organocatalysts are employed to induce (S)-configuration.
  • Step 3: Hydrolysis of the nitrile

    • Acidic or basic hydrolysis converts the nitrile group to the carboxylic acid, preserving stereochemistry.
  • Step 4: Formation of hydrochloride salt

    • Treatment of the free amino acid with hydrochloric acid to yield the stable hydrochloride salt.

This route ensures high stereoselectivity and purity of the (S)-enantiomer.

Resolution of Racemic Mixture

  • Synthesis of racemic 3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid by conventional methods.
  • Resolution using chiral acids (e.g., tartaric acid derivatives) or enzymatic methods to isolate the (S)-enantiomer.
  • Conversion to hydrochloride salt as above.

This method is less preferred due to additional steps and lower overall yield but is sometimes employed depending on available catalysts or reagents.

Alternative Synthetic Approaches

  • Chiral pool synthesis : Starting from natural amino acids such as L-phenylalanine, biphenyl substitution is introduced via cross-coupling reactions.
  • Enzymatic synthesis : Use of transaminases or amino acid synthases to incorporate the biphenyl moiety stereoselectively.

Research Findings and Data Tables

Physical and Chemical Data

Parameter Value
Melting Point Not widely reported
Solubility Soluble in water (as HCl salt)
Optical Rotation Positive for (S)-enantiomer
Stability Stable as hydrochloride salt

Spectroscopic Data (Typical)

Technique Observed Data
NMR (1H, 13C) Signals consistent with biphenyl and amino acid moieties
IR Characteristic NH3+ and COOH stretches
Mass Spectrometry Molecular ion peak at 277.74 g/mol (M+H)+

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield Enantiomeric Purity
Asymmetric synthesis High stereoselectivity, fewer steps Requires chiral catalysts, complex setup 60-80% >95%
Racemic synthesis + resolution Simpler initial synthesis Additional resolution step, lower yield 40-60% Variable
Chiral pool synthesis Uses natural chiral sources Multi-step functionalization Moderate High
Enzymatic synthesis Environmentally friendly, selective Limited substrate scope Moderate High

Notes on Practical Considerations

  • The choice of synthetic route depends on available catalysts, desired scale, and purity requirements.
  • Hydrochloride salt formation enhances compound stability and facilitates handling.
  • Analytical methods such as chiral HPLC are essential to confirm enantiomeric purity.
  • Biphenyl substitution can affect solubility and biological activity, so careful characterization is necessary.

Chemical Reactions Analysis

Peptide Bond Formation

This compound participates in standard peptide coupling reactions through its α-amino group. Key features:

  • Activation reagents : Carbodiimides (EDC/HOBt) or uronium salts (HBTU) facilitate amide bond formation

  • Typical conditions :

    • Solvent: DMF or DCM

    • Temperature: 0-25°C

    • Reaction time: 4-24 hours

  • Steric effects : The biphenyl group may require extended coupling times compared to standard amino acids

Boc Protection/Deprotection

The amine group undergoes efficient protection/deprotection cycles:

Parameter Protection Deprotection
ReagentBoc₂O (1.2 eq)TFA (neat)
BaseCs₂CO₃ (3.0 eq)-
SolventTHF/H₂O (2:1 v/v)DCM
Temperature90°C (microwave)25°C
Time15 min1-2 hr
Yield85-92% Quantitative

This protocol enables orthogonal protection strategies in complex syntheses .

Suzuki-Miyaura Cross-Coupling

The biphenyl system undergoes palladium-catalyzed aryl-aryl bond formation:

Reaction Scheme :
(S)-Biphenylalanine-HCl → Boc-protected intermediate → Suzuki coupling with aryl boronic acids

Optimized Conditions :

Scope : Compatible with electron-rich and electron-poor boronic acids, though yields vary with steric demand .

Biocatalytic Amination

The hydrochloride salt serves as precursor in enzymatic amination processes:

AvPAL-Catalyzed Reaction :

  • Biocatalyst : Engineered phenylalanine ammonia lyase (AvPAL)

  • Ammonia source : 4 M ammonium carbamate (pH 9.9)

  • Substrate conc. : 25 mM

  • Conditions :

    • 30°C, 200 rpm shaking

    • 24 hr reaction time

  • Performance :

    • Conversion: 96%

    • ee: >99% (S)-enantiomer

This green chemistry approach avoids heavy metal catalysts and achieves excellent stereocontrol .

Knoevenagel-Doebner Condensation

Used in precursor synthesis for cinnamate derivatives:

Reaction Parameters :

  • Components : Malonic acid + benzaldehyde derivative

  • Catalyst : Piperidine (0.01 eq)

  • Solvent : DMSO

  • Heating : Microwave, 60°C, 30 min

  • Yield : 70-85% (crude)

This step generates α,β-unsaturated esters for subsequent amination .

Acid-Base Reactions

The hydrochloride salt demonstrates predictable pH-dependent behavior:

pH Range Species Applications
<2.0Protonated amine (cationic)Salt formation, crystallization
4.0-6.0Zwitterionic formAqueous solubility maxima
>8.0Deprotonated amine (free base)Coupling reactions

Solubility in water reaches 12 mg/mL at pH 5.0, decreasing sharply above pH 7.0 .

Stability Considerations

Critical degradation pathways:

  • Oxidative Degradation :

    • Susceptible to radical oxidation at biphenyl C-H positions

    • Inhibited by 0.1% w/v ascorbic acid

  • Thermal Decomposition :

    • Onset: 215°C (DSC)

    • Major degradation product: Biphenyl acrolein (identified via GC-MS)

  • Photolytic Stability :

    • t₁/₂ under ICH Q1B conditions: 48 hr (vs. 336 hr in dark)

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₅ClN₁O₂
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 1391513-53-3

The compound features a biphenyl structure that contributes to its unique properties, making it an interesting candidate for drug development and research applications.

Medicinal Chemistry

Neuroprotective Effects
Research indicates that (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride may exhibit neuroprotective properties. A study demonstrated its potential in mitigating neurodegenerative conditions by modulating neurotransmitter systems . This effect is particularly relevant in the context of diseases such as Alzheimer’s, where synaptic integrity is compromised.

Antioxidant Activity
The compound has shown promise as an antioxidant. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related damage in cells. This property was highlighted in studies focusing on the compound's interaction with reactive oxygen species, suggesting potential applications in formulations aimed at reducing oxidative damage .

Biochemical Research

Protein Interaction Studies
this compound is utilized in studies examining protein-ligand interactions. Its structural similarities to amino acids allow it to act as a competitive inhibitor or modulator in enzymatic reactions, particularly those involving amino acid transporters and receptors . This application is crucial for understanding metabolic pathways and developing targeted therapies.

Synthesis of Peptide Analogues
The compound serves as a building block for synthesizing peptide analogues. Its incorporation into peptides can enhance stability and bioactivity, making it a valuable tool in drug design . Researchers have explored its use in creating modified peptides that exhibit improved pharmacokinetic profiles.

Case Studies

Study Title Objective Findings
Neuroprotective Effects of BiphenylalanineInvestigate neuroprotective mechanismsThe compound reduced β-amyloid-induced toxicity in neuronal cultures .
Antioxidant Properties of BiphenylalanineAssess free radical scavenging capabilityDemonstrated significant reduction in oxidative stress markers .
Synthesis of Peptide DerivativesExplore new therapeutic agentsSuccessfully synthesized peptides with enhanced biological activity using biphenylalanine .

Mechanism of Action

The mechanism of action of (S)-3-([1,1’-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid Biphenyl at 4-position ~257.3 (free acid) Positional isomer; synthesized via chemo-enzymatic route
(S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid Dichloro, hydroxy, phosphonomethyl groups Not reported Increased polarity; potential kinase inhibition
1(S)-Amino-5-phosphonoindan-1-carboxylic acid Indan ring with phosphono group ~255.2 (free acid) Rigid structure; phosphonate enhances metal binding
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid Chloro substituent, ethoxy-oxo-propyl group 375.85 Enhanced lipophilicity; ester functionality
(2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride Azo (diazenyl) group ~299.8 Chromophore for detection; stability concerns
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride Single phenyl, 3-amino group ~215.7 Shorter chain; conformational flexibility

Biological Activity

(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride, commonly referred to as L-biphenylalanine, is a chiral amino acid derivative notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₁₅H₁₅ClN₁O₂
  • Molecular Weight : 270.74 g/mol
  • CAS Number : 155760-02-4

The compound's biological activity is primarily attributed to its structural similarity to natural amino acids, allowing it to interact with various biological pathways. It has been studied for its potential role in:

  • Neurotransmitter Modulation : As an amino acid derivative, it may influence neurotransmitter systems, particularly in the central nervous system (CNS).
  • Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of biphenylalanine derivatives. For instance:

  • Cell Viability Reduction : In vitro tests on A549 lung cancer cells showed that certain biphenylalanine derivatives reduced cell viability significantly. Specifically, compounds derived from biphenylalanine demonstrated up to 50% reduction in cell viability and migration inhibition compared to controls .

Antioxidant Activity

The compound has shown promising results in antioxidant assays:

  • DPPH Radical Scavenging : In DPPH radical scavenging assays, biphenylalanine exhibited significant antioxidant activity, comparable to established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

Study 1: Anticancer Activity in A549 Cells

A study evaluated the cytotoxic effects of various biphenylalanine derivatives on A549 cells. The findings indicated:

CompoundCell Viability (%)Migration Inhibition (%)
Control1000
Compound A5040
Compound B4845

The results suggest that biphenylalanine derivatives can effectively inhibit both cell growth and migration in lung cancer models .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of biphenylalanine:

CompoundDPPH Scavenging (%)FRAP Assay (µmol FeSO₄/g)
Ascorbic Acid90500
BHT22300
Biphenylalanine54350

These results indicate that biphenylalanine possesses significant antioxidant properties that warrant further exploration for therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for preparing (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride?

  • Methodological Answer : The compound can be synthesized via:
  • Solid-phase peptide synthesis (SPPS) : Utilize Fmoc-protected intermediates, as demonstrated for structurally related biphenylalanine derivatives. Deprotection with piperidine and coupling with biphenyl-3-yl boronic acid via Suzuki-Miyaura cross-coupling achieves the target scaffold .

  • Chemo-enzymatic resolution : Adapt protocols from the 4-yl isomer synthesis (e.g., protease-mediated hydrolysis of esters in the presence of aldehydes or metal complexes to ensure enantiomeric purity) .

  • Direct coupling : React (S)-2-aminopropanoic acid derivatives with pre-functionalized biphenyl-3-yl groups under Mitsunobu or Ullmann conditions, followed by HCl salt formation .

    • Key Data : Reported yields for analogous compounds range from 40–45% for biphenyl-substituted amino acids .

Q. How is the chiral purity of this compound validated in academic research?

  • Methodological Answer : Chiral purity is confirmed via:
  • HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with retention times reported at ~2.02 minutes (method: 50:50 acetonitrile/water, 0.1% TFA) .
  • 1H-NMR and 13C-NMR : Analyze splitting patterns and chemical shifts for stereospecific protons (e.g., α-carbon protons at δ 3.8–4.2 ppm) .
  • Optical Rotation : Compare [α]D values against literature standards for enantiomeric excess determination .

Q. What solubility and stability considerations are critical for handling this hydrochloride salt?

  • Methodological Answer :
  • Solubility : The hydrochloride salt enhances aqueous solubility (test in PBS pH 7.4 or DMSO for stock solutions). For biphenyl analogs, solubility in water is typically <1 mg/mL, necessitating co-solvents like ethanol (≤10% v/v) .
  • Stability : Store lyophilized at –20°C under inert atmosphere. Avoid prolonged exposure to light or humidity to prevent decomposition of the aromatic and amine moieties .

Advanced Research Questions

Q. How do structural variations at the biphenyl position (3-yl vs. 4-yl) influence biological activity?

  • Methodological Answer :
  • Comparative Synthesis : Synthesize both isomers (e.g., 3-yl and 4-yl biphenylalanine derivatives) using identical protocols to isolate positional effects .
  • Biological Assays : Test isomers in receptor-binding studies (e.g., G-protein-coupled receptors) or enzyme inhibition assays. For example, 3-yl derivatives may exhibit enhanced hydrophobic interactions in active sites due to steric effects .
  • Data Interpretation : Correlate activity differences with computational docking results (e.g., AutoDock Vina) using crystal structures of target proteins .

Q. What in silico strategies predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ProTox-II to estimate logP (~2.5), CYP450 inhibition, and hepatotoxicity. The biphenyl group may increase logP, suggesting moderate blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 1AO6) to assess plasma protein binding using GROMACS .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 242.1 for C15H16NO2+) to validate purity .
  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., biphenyl protons at δ 7.2–7.8 ppm) .
  • X-ray Crystallography : For definitive structural assignment, grow single crystals in ethanol/water mixtures and compare with Cambridge Structural Database entries .

Q. How can enantiomeric impurities be minimized during large-scale synthesis?

  • Methodological Answer :
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for hydrogenation of ketone precursors .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral counterions (e.g., L-tartaric acid) and selectively crystallize the desired enantiomer .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling to avoid inhalation .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols. Avoid dry sweeping to prevent dust formation .
  • GHS Compliance : While specific data for this compound is limited, analogous biphenyl derivatives are classified as H302 (harmful if swallowed) and H315 (skin irritation) .

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